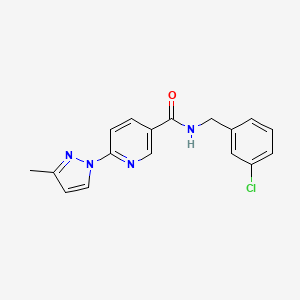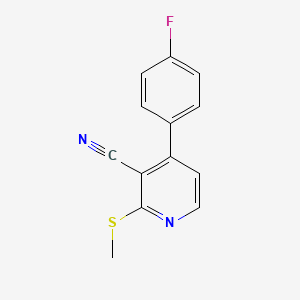
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research into the synthesis of compounds similar to 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile often focuses on the development of practical and efficient methods. For example, Qiu et al. (2009) reported a practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen, highlighting the importance of finding accessible synthesis routes for such compounds (Qiu et al., 2009).
Structural Studies : Studies like those by Choi et al. (2009) on structurally related compounds such as 5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran offer insights into the molecular structure, often involving crystallographic analysis to understand the intermolecular interactions. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Choi et al., 2009).
Biological and Medicinal Research
Cytotoxic Activities : Research on nicotinonitrile derivatives, like the study by El-Hashash et al. (2019), often explores their potential as anticancer agents. These studies typically involve synthesizing a series of derivatives and evaluating their cytotoxic activities against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (El-Hashash et al., 2019).
Antimicrobial Activities : The synthesis and testing of nicotinonitrile derivatives for antimicrobial activities are also common. For instance, Patel et al. (2014) developed a strategy to synthesize benzonitrile/nicotinonitrile based s-triazines, which were then tested for their antimycobacterial activity against Mycobacterium tuberculosis, highlighting the role of such compounds in combating infectious diseases (Patel et al., 2014).
Analytical and Environmental Applications
Sensor Development : Nicotinonitrile derivatives have been explored for their potential in sensor development. Koner et al. (2012) investigated a 2-aminopyridine-based fluorescent compound for the detection of metal ions, indicating the use of such compounds in the development of chemosensors for environmental and biological applications (Koner et al., 2012).
Corrosion Inhibition : Nicotinonitrile compounds are also studied for their use in corrosion inhibition. Singh et al. (2016) explored the efficacy of two nicotinonitriles as green corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the practical applications of such compounds in industrial settings (Singh et al., 2016).
Mechanism of Action
As a nicotinic acetylcholine receptor agonist, 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile likely interacts with nicotinic acetylcholine receptors, although the exact mechanism of action is not clear.
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYRWXUIVIJEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

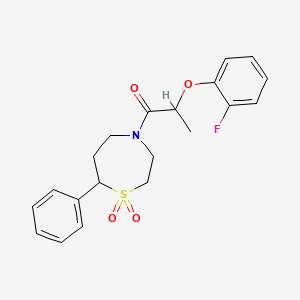
![tert-butyl N-[(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)methyl]carbamate](/img/structure/B2425751.png)
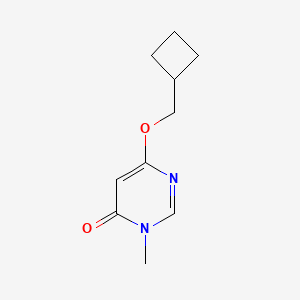
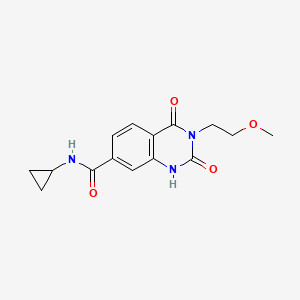
![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)
![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)

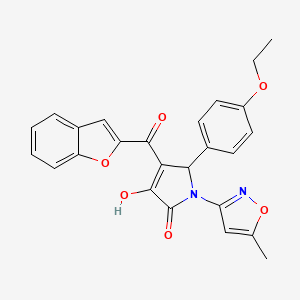

![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
